1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
Significance of Neurotrophin Receptors and Death Domains in Disease Pathogenesis
Neurotrophins are a family of secreted proteins essential for the development, survival, and function of neurons in the nervous system. Their effects are mediated through binding to two main types of receptors: the tropomyosin-related kinase (Trk) receptors (TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR). mdpi.comcreative-diagnostics.comfrontiersin.org While Trk receptors primarily mediate cell survival and differentiation, p75NTR is known for its more complex and sometimes opposing roles, including the induction of apoptosis and the regulation of neuronal growth and plasticity. biorxiv.orgwikipedia.orgdoi.orgdntb.gov.ua
Death domains (DDs) are intracellular protein interaction motifs found in various proteins, including several members of the tumor necrosis factor receptor superfamily (TNFRSF), to which p75NTR belongs. creative-diagnostics.comelifesciences.org These domains are crucial for assembling oligomeric protein complexes that activate downstream signaling pathways, particularly those involved in apoptosis and inflammation. elifesciences.org While the p75NTR death domain lacks intrinsic catalytic activity, it serves as an intracellular signaling hub by interacting with various adaptor proteins. elifesciences.orgresearchgate.net Dysregulation of neurotrophin signaling and aberrant activation or function of death domains in their receptors have been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cancers. mdpi.comcreative-diagnostics.comdoi.orgnih.govresearchgate.net
The p75 Neurotrophin Receptor (p75NTR) as a Pleiotropic Signaling Hub and Research Target
The p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271, is a transmembrane receptor that binds to all four mature neurotrophins (NGF, BDNF, NT-3, and NT-4/5) as well as their precursor forms (proneurotrophins) with low affinity. frontiersin.orgwikipedia.orgpnas.org Unlike the Trk receptors, which are receptor tyrosine kinases, p75NTR lacks intrinsic enzymatic activity. Instead, it functions as a pleiotropic signaling hub by forming complexes with other receptors and interacting with a diverse array of intracellular proteins through its intracellular domain, which contains a death domain. researchgate.netnih.govfrontiersin.orgfrontiersin.org
Depending on the cellular context, the availability of ligands, and the presence of co-receptors such as Trk receptors, Sortilin, Nogo receptor (NgR), and LINGO-1, p75NTR can initiate a variety of signaling cascades. researchgate.netnih.govfrontiersin.orgembopress.org These pathways include the activation of JNK, NF-κB, RhoA, and ceramide production, leading to diverse cellular outcomes such as apoptosis, cell survival, neurite outgrowth inhibition, synaptic plasticity modulation, and cell cycle regulation. creative-diagnostics.comwikipedia.orgdoi.orgresearchgate.netpnas.orgfrontiersin.org This dual nature and involvement in numerous cellular processes make p75NTR a compelling research target for conditions ranging from neurodegenerative diseases to cancer. dntb.gov.uanih.govresearchgate.net Its expression is upregulated in various pathological conditions, further highlighting its potential as a therapeutic target. nih.govfrontiersin.org
Pharmacological Modulation of p75NTR: A Landscape of Small Molecules
Given the significant role of p75NTR in disease pathogenesis, the development of molecules that can modulate its activity has become an active area of research. Both peptide and small non-peptidic molecules have been explored for their ability to target p75NTR. nih.govmdpi.com These modulators aim to influence p75NTR-mediated signaling pathways to achieve desired therapeutic effects, such as promoting neuronal survival, inhibiting apoptosis, or modulating immune responses. frontiersin.orgbiorxiv.orgnih.govmdpi.complos.org
Examples of small molecules that modulate p75NTR activity include LM11A-31, which binds within the NGF loop1 binding domain and influences the balance between pro-survival and degenerative signaling. biorxiv.orgmdpi.com Other molecules like THX-B and LM11A-24 have also shown the ability to suppress cell death pathways while enhancing trophic signaling. biorxiv.org The diverse functions of p75NTR and its interactions with various co-receptors present opportunities for developing small molecules that can selectively target specific p75NTR-mediated pathways. nih.gov The identification of such molecules is crucial for developing targeted therapies for diseases where p75NTR plays a detrimental role. nih.gov
Discovery and Early Characterization of NSC49652
The small molecule NSC49652 has been identified as a functional modulator of the p75 neurotrophin receptor. Its discovery involved screening a library of compounds to find molecules that interact with p75NTR. nus.edu.sgnus.edu.sgbiorxiv.orgcarlosibanezlab.se Specifically, NSC49652 was identified through a screening assay based on the transmembrane domain (TMD) of the p75NTR death receptor. biorxiv.orgprobechem.combiorxiv.org This chalcone (B49325) flavonoid was found to interact directly with the p75NTR TMD, leading to significant conformational changes and affecting the activity of the full-length receptor in mammalian cells. biorxiv.orgbiorxiv.org
Early characterization of NSC49652 revealed its ability to induce apoptotic cell death. probechem.comscientificlabs.ietargetmol.com This effect was shown to be dependent on p75NTR and the activation of the JNK pathway in both neurons and melanoma cells. biorxiv.orgprobechem.combiorxiv.orgtargetmol.com Furthermore, studies demonstrated that NSC49652 could inhibit tumor growth in a melanoma mouse model. probechem.combiorxiv.orgscientificlabs.ietargetmol.com These findings positioned NSC49652 as a small molecule agonist targeting the transmembrane domain of p75NTR, capable of triggering p75NTR-dependent cancer cell death. probechem.comscientificlabs.iemedchemexpress.com The research leading to the characterization of NSC49652 and its effects on melanoma cells was published in Cell Chemical Biology in October 2018, following research initiated in 2013. nus.edu.sgnus.edu.sgcarlosibanezlab.se
Here is a summary of some key research findings related to NSC49652:
| Finding | Model System | Reference |
| Interacts directly with p75NTR transmembrane domain | AraTM assay, Mammalian cells | biorxiv.orgprobechem.combiorxiv.org |
| Induces conformational changes in p75NTR | Mammalian cells | biorxiv.orgprobechem.combiorxiv.org |
| Triggers apoptotic cell death dependent on p75NTR and JNK | Neurons, Melanoma cells | biorxiv.orgprobechem.combiorxiv.orgtargetmol.com |
| Affects the viability of melanoma cells | Melanoma cells | probechem.commedchemexpress.com |
| Inhibits tumor growth in a melanoma mouse model | Mouse xenograft model | probechem.combiorxiv.orgscientificlabs.ietargetmol.com |
| Identified as a functional p75NTR agonist | - | probechem.commedchemexpress.com |
| Orally available | Mouse model | probechem.comscientificlabs.ie |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNZUBUBIULHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287199 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-25-4 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Nsc49652 at the Molecular Level
Direct Molecular Interaction of NSC49652 with the p75NTR Transmembrane Domain
The initial and critical step in the action of NSC49652 is its direct physical interaction with the transmembrane (TM) domain of the p75NTR. This targeted binding is a key determinant of the compound's biological activity.
Binding Specificity and Residue-Level Interactions within the p75NTR Transmembrane Domain
The precise binding of NSC49652 to the p75NTR transmembrane domain has been elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of the p75NTR transmembrane domain in complex with NSC49652 is available in the Protein Data Bank under the accession code 5ZGG. ox.ac.ukebi.ac.ukrcsb.org Analysis of this structure reveals specific interactions between the small molecule and the amino acid residues of the transmembrane helix.
While a detailed residue-by-residue breakdown is contingent on in-depth structural analysis, the available data indicates that NSC49652 nestles within a pocket formed by the transmembrane helices of the p75NTR dimer. The binding is characterized by a combination of hydrophobic and potential hydrogen bonding interactions that stabilize the complex. The specificity of this interaction is crucial for the subsequent allosteric activation of the receptor.
Table 1: Structural Details of the p75NTR Transmembrane Domain in Complex with NSC49652
| Parameter | Value |
| PDB ID | 5ZGG |
| Method | Solution NMR |
| Organism | Homo sapiens |
| Macromolecule | Tumor necrosis factor receptor superfamily member 16 |
| Ligand | (2E)-1-(2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (NSC49652) |
| Stoichiometry | Homo 2-mer - A2 |
| Data sourced from the RCSB Protein Data Bank. rcsb.org |
Comparative Analysis of NSC49652 Binding Modalities with Other Transmembrane Domain Ligands
The transmembrane domain of p75NTR is increasingly recognized as a druggable target. While NSC49652 is a key example, other molecules have been suggested to interact with this domain, including the compound AraC. researchgate.net A comparative analysis of the binding modalities of these ligands reveals both commonalities and distinctions.
The binding of NSC49652 appears to stabilize a specific conformation of the transmembrane dimer, which is essential for its agonist activity. In contrast, other transmembrane domain binders might act as antagonists or modulators by stabilizing different dimeric conformations or by interfering with the interaction of p75NTR with other transmembrane proteins, such as the Trk receptors. nih.gov The orientation and the specific residues involved in the interaction are critical in determining the functional outcome of ligand binding.
Conformational Dynamics and Allosteric Activation of p75NTR Induced by NSC49652
The binding of NSC49652 to the transmembrane domain serves as the initial trigger for a cascade of conformational changes that propagate through the receptor, ultimately leading to its activation. This process of allosteric modulation is fundamental to the mechanism of action of NSC49652.
Allosteric Signal Transduction via the p75NTR Transmembrane Domain
The binding of NSC49652 to the transmembrane domain induces a significant conformational rearrangement of the p75NTR dimer. rcsb.org This allosteric signal is transmitted from the transmembrane domain to the intracellular domain (ICD), which is responsible for initiating downstream signaling. The transmembrane domain acts as a crucial conduit for this signal transduction.
In the inactive state, the intracellular death domains (DDs) of the p75NTR dimer are thought to be in close proximity. The conformational change induced by NSC49652 is believed to cause a separation or reorientation of these death domains, exposing binding sites for downstream adaptor proteins. nih.gov This "unmasking" of the intracellular signaling machinery is a key step in the allosteric activation of the receptor.
Influence on p75NTR Dimerization and Higher-Order Oligomerization States
The p75NTR exists as a pre-formed dimer, stabilized by a disulfide bond within the transmembrane domain involving Cys257. nih.govnih.gov The binding of NSC49652 to the transmembrane domain likely modulates the dynamics and conformation of this dimer, rather than inducing dimerization itself. The small molecule may favor a specific dimeric arrangement that is conducive to signaling.
While p75NTR primarily exists as a dimer, there is evidence suggesting the formation of higher-order oligomers, such as trimers. nih.gov The influence of NSC49652 on the equilibrium between these different oligomeric states is an area of ongoing research. It is plausible that by stabilizing a particular dimeric conformation, NSC49652 could indirectly affect the propensity of the receptor to form larger complexes.
Downstream Signaling Pathway Activation and Cellular Consequences of NSC49652 Binding
The allosteric activation of p75NTR by NSC49652 culminates in the initiation of specific intracellular signaling pathways, leading to distinct cellular outcomes, most notably apoptosis.
The primary and most well-documented downstream signaling pathway activated by NSC49652-bound p75NTR is the c-Jun N-terminal kinase (JNK) pathway. rcsb.org Activation of JNK is a critical event in p75NTR-mediated apoptosis. The binding of NSC49652 leads to the recruitment of adaptor proteins to the now-accessible intracellular domain of p75NTR, which in turn activates the JNK cascade.
Activation of the JNK pathway by p75NTR can lead to the phosphorylation of various downstream targets, ultimately resulting in the activation of pro-apoptotic proteins and the execution of the apoptotic program. In the context of melanoma cells, this NSC49652-induced, p75NTR-dependent apoptosis has been shown to reduce tumor growth. rcsb.org
While the JNK pathway is a major effector, p75NTR is known to interact with a variety of signaling molecules and can also activate other pathways, such as the NF-κB and RhoA pathways. nih.govresearchgate.net Further investigation is required to determine the full spectrum of downstream signaling pathways that are specifically modulated by NSC49652 binding to the p75NTR transmembrane domain.
Activation of the c-Jun N-terminal Kinase (JNK) Apoptotic Pathway
A primary mechanism through which p75NTR activation, such as that induced by NSC49652, leads to apoptosis is via the c-Jun N-terminal Kinase (JNK) signaling pathway. nih.govjneurosci.org The activation of p75NTR is a known trigger for the JNK signaling cascade, which plays a pivotal role in mediating programmed cell death in various cellular contexts. jneurosci.orgnih.govnih.gov
Upon activation of p75NTR, a series of downstream events culminates in the phosphorylation and activation of JNK. jneurosci.org Activated JNK can then influence apoptotic machinery through multiple routes. One key mechanism involves the phosphorylation of BH3-only proteins, such as Bad. jneurosci.org This phosphorylation event can activate Bad, allowing it to promote the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. jneurosci.org The release of cytochrome c leads to the activation of a cascade of caspases, including caspase-9, -6, and -3, which are the executioners of apoptosis. jneurosci.orgjneurosci.org
Research has demonstrated that JNK activation is a necessary prerequisite for p75NTR-dependent apoptosis. jneurosci.orgresearchgate.net Studies in sympathetic neurons have shown that apoptotic signaling through p75NTR requires the activation of the JNK stress kinase. nih.govresearchgate.netelsevierpure.com In some systems, this process is characterized by a biphasic activation of JNK, which is linked to the proteolytic cleavage of the p75NTR itself. nih.govresearchgate.netelsevierpure.com This suggests a complex feedback mechanism where JNK not only acts downstream of the receptor but also influences receptor processing to sustain the apoptotic signal.
Table 1: Key Events in the p75NTR-JNK Apoptotic Pathway
| Step | Event | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1 | Receptor Activation | NSC49652, p75NTR | Conformational change in p75NTR |
| 2 | Signal Transduction | Adaptor Proteins (e.g., TRAF6) | Activation of JNK cascade |
| 3 | JNK Phosphorylation | JNK | Activated JNK |
| 4 | Mitochondrial Pathway Activation | Bad, Cytochrome c | Release of Cytochrome c |
Interplay with Adaptor Proteins: The Role of TRAF6 in NSC49652-Mediated p75NTR Signaling
The transmission of the apoptotic signal from the activated p75NTR to the downstream JNK cascade is not direct but is mediated by intracellular adaptor proteins. Among these, the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) has been identified as a crucial transducer of p75NTR signaling. nih.govjneurosci.org TRAF6 is an E3 ubiquitin ligase that associates with the intracellular domain of p75NTR in a ligand-dependent manner. bohrium.comresearchgate.net
Studies using knockout mice have definitively established the essential role of TRAF6 in p75NTR-mediated signaling. In cells lacking TRAF6, the activation of both JNK and the pro-survival factor NF-κB following p75NTR stimulation is abrogated. nih.govjneurosci.org This demonstrates that TRAF6 is a critical node that funnels the signal from the receptor to these key downstream pathways. The absence of TRAF6 leads to a loss of p75NTR-mediated apoptosis, underscoring its indispensable role in this process. nih.govjneurosci.org
The interaction between p75NTR and TRAF6 can be regulated by other proteins. For instance, the Receptor-Interacting Protein 2 (RIP2) can compete with TRAF6 for binding to the p75NTR intracellular domain. nih.gov In cellular contexts where RIP2 is absent, more TRAF6 associates with p75NTR, leading to an increase in JNK-dependent apoptosis. nih.gov This highlights a competitive binding mechanism that fine-tunes the apoptotic output of p75NTR signaling. Therefore, the activation of p75NTR by NSC49652 is expected to recruit TRAF6 to initiate the downstream signaling that leads to JNK activation and apoptosis.
Table 2: Proteins Interacting with p75NTR in Apoptotic Signaling
| Protein | Function | Role in p75NTR Signaling |
|---|---|---|
| TRAF6 | Adaptor protein, E3 ubiquitin ligase | Essential for linking p75NTR to JNK and NF-κB activation; required for apoptosis. nih.govjneurosci.org |
| RIP2 | Adaptor protein, Kinase | Competes with TRAF6 for binding to p75NTR, thereby gating the apoptotic signal. nih.gov |
| NRIF | Transcription factor | Interacts with p75NTR death domain to promote JNK activation. nih.gov |
Exploration of Additional p75NTR-Associated Intracellular Signaling Cascades
While the JNK pathway is a major driver of apoptosis downstream of p75NTR, the receptor is pleiotropic and can activate other signaling cascades that contribute to the cellular response. The activation of p75NTR by a molecule like NSC49652 could potentially modulate these additional pathways.
NF-κB (Nuclear Factor kappa B) Pathway : In addition to activating the JNK pathway, TRAF6-dependent signaling from p75NTR can also lead to the activation of NF-κB. nih.govjneurosci.org Unlike the pro-apoptotic role of JNK, NF-κB signaling is often associated with cell survival. nih.govjneurosci.org The balance between JNK and NF-κB activation can be a critical determinant of the cell's fate. The specific cellular context and the presence of co-receptors can influence which of these pathways predominates.
RhoA Signaling : Unligated p75NTR can act as a potent activator of the small GTPase RhoA, a key regulator of the actin cytoskeleton. nih.gov This signaling can be suppressed by neurotrophins. The interaction of NSC49652 with the transmembrane domain of p75NTR could potentially influence RhoA activity, which has implications for cell morphology and migration.
p38 Mitogen-Activated Protein Kinase (MAPK) : Similar to JNK, p38 is another stress-activated MAPK. Some studies have shown that p75NTR activation, for instance by amyloid-beta peptide, can lead to the activation of both p38 and JNK, contributing to cell death. nih.gov
Signaling via Co-receptors : The signaling output of p75NTR is often modified by its association with co-receptors. For example, when complexed with sortilin, p75NTR shows a higher affinity for proneurotrophins and can robustly activate apoptotic pathways. jneurosci.org While NSC49652 is understood to directly activate p75NTR, the cellular environment, including the expression of such co-receptors, could further shape the downstream signaling response.
Cellular and Subcellular Responses Elicited by Nsc49652 in Preclinical Research Models
Induction of Programmed Cell Death (Apoptosis) in Diverse Cellular Contexts
NSC49652 has been demonstrated to be a potent inducer of apoptosis in preclinical models, particularly in melanoma cells expressing the p75NTR. carlosibanezlab.senih.gov As a p75NTR agonist, NSC49652 targets the transmembrane domain of this receptor, initiating a cascade of events that lead to programmed cell death. carlosibanezlab.sebohrium.com
Molecular Mechanisms of Caspase Activation and Apoptotic Cascade Initiation
The apoptotic signaling initiated by NSC49652 converges on the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.govembopress.org Activation of the JNK pathway is a critical step that subsequently leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. bohrium.comembopress.org The cleavage of PARP is typically mediated by effector caspases such as caspase-3, indicating that NSC49652 treatment likely results in the activation of a caspase cascade. illinois.eduresearchgate.net While direct studies detailing the specific initiator and effector caspases activated by NSC49652 are limited, the established p75NTR-mediated apoptotic pathway often involves the activation of caspase-9 and the subsequent activation of effector caspases-3 and -6. nih.gov
p75NTR-Dependent Mechanisms Underlying NSC49652-Induced Apoptosis
The pro-apoptotic effects of NSC49652 are fundamentally dependent on the presence and activity of the p75NTR. nih.govembopress.org Studies have shown that the knockdown of p75NTR in melanoma cells significantly reduces the apoptotic effects of NSC49652. embopress.org This highlights the specificity of NSC49652 in targeting p75NTR to induce cell death. By binding to the transmembrane domain of p75NTR, NSC49652 is thought to induce a conformational change in the receptor, mimicking ligand-induced activation and triggering downstream death signaling pathways. bohrium.comembopress.org
| Cell Line | Concentration of NSC49652 (µM) | Observed Effect on Cell Viability | Reference |
|---|---|---|---|
| Melanoma Cells | Various | Dose-dependent decrease in viability | nih.gov |
Regulation of Cellular Motility and Invasive Migration
Beyond its effects on cell survival, the targeting of p75NTR by small molecules has been shown to regulate cellular motility and invasion, critical processes in cancer metastasis. Research on a derivative of NSC49652, Np75-4A22, which was identified through a similar screening process, has provided significant insights into these mechanisms. embopress.org
Antagonism of Neurotrophin-Driven Cell Motility
Neurotrophins, such as nerve growth factor (NGF), can promote the migration and invasion of cancer cells that express p75NTR. plos.org The small molecule Np75-4A22 has been shown to effectively block NGF-mediated melanoma cell invasion at sub-micromolar concentrations. embopress.org This suggests that small molecules targeting the transmembrane domain of p75NTR can act as antagonists to the pro-migratory signals initiated by neurotrophins.
Impact on Cancer Stem Cell Phenotypes and Self-Renewal Capacity
Emerging evidence suggests that NSC49652, by targeting the p75NTR, may influence the fundamental characteristics of cancer stem cells. The p75NTR itself is recognized as a marker for CSCs in several types of cancer, including melanoma and breast cancer, and is implicated in the regulation of their self-renewal capabilities. nih.govnih.gov
Reduction in Tumorsphere Formation and Maintenance
While direct studies specifically investigating the effect of NSC49652 on tumorsphere formation are not extensively documented in the available research, the known role of its target, p75NTR, in CSC biology provides a strong rationale for its potential impact. Tumorsphere formation is a key in vitro assay used to assess the self-renewal and sphere-forming ability of cancer stem cells. nih.gov The principle behind this assay is that only CSCs can survive and proliferate in non-adherent, serum-free conditions, leading to the formation of spherical colonies. nih.gov
The p75NTR has been shown to be involved in the maintenance of stem-like cell populations. nih.gov For instance, in breast cancer, p75NTR has been found to mediate cancer stem cell self-renewal. nih.gov In brain tumor-initiating cells (BTICs), the cleavage of p75NTR is required for their proliferation. nih.gov Given that NSC49652 acts as an agonist for p75NTR, its influence on tumorsphere formation would be a critical area of investigation to understand its therapeutic potential against CSCs. Activation of p75NTR by NSC49652 could potentially modulate the signaling pathways that govern the survival and proliferation of CSCs in a tumorsphere context.
| Cancer Type | Cell Line | Reported p75NTR Role in Stemness | Potential Implication for NSC49652 |
|---|---|---|---|
| Melanoma | Various | Marker for a subset of melanoma cells with self-renewal capacity. nih.gov | Modulation of melanoma stem cell survival and proliferation. |
| Breast Cancer | MDA-MB-231/ADR | Mediates cancer stem cell self-renewal. nih.gov | Disruption of breast cancer stem cell self-renewal. |
| Brain Tumors | BTICs | Required for proliferation of brain tumor-initiating cells. nih.gov | Inhibition of brain tumor-initiating cell proliferation. |
Disruption of Cancer Stem Cell Self-Renewal Pathways
The self-renewal of cancer stem cells is driven by a complex network of signaling pathways, including the Wnt/β-catenin, Notch, and Hedgehog pathways. nih.gov The p75NTR is known to interact with and modulate several signaling cascades that are crucial for cell fate decisions, including survival and proliferation. frontiersin.org
In the context of breast cancer, p75NTR has been shown to mediate the self-renewal of cancer stem cells. nih.gov Activation of p75NTR can lead to the activation of NF-κB, a transcription factor with a well-established role in promoting the survival and proliferation of cancer cells, including CSCs. nih.govnih.gov Furthermore, studies in brain tumor-initiating cells have demonstrated that p75NTR signaling is essential for their proliferation. nih.gov
NSC49652, by activating p75NTR, could therefore disrupt the delicate balance of these self-renewal pathways. The pro-apoptotic potential of p75NTR activation in certain cellular contexts suggests that NSC49652 could potentially shift the signaling output towards cell death or differentiation, thereby diminishing the pool of self-renewing cancer stem cells. For example, in melanoma cells, NSC49652 has been shown to induce apoptosis. bohrium.com
| Signaling Pathway | General Role in CSC Self-Renewal | Connection to p75NTR | Potential Effect of NSC49652 |
|---|---|---|---|
| NF-κB | Promotes survival and proliferation. nih.gov | p75NTR activation can lead to NF-κB activation. nih.govnih.gov | Modulation of NF-κB activity, potentially leading to context-dependent outcomes. |
| MAPK | Regulates proliferation and differentiation. | p75NTR can activate the MAPK pathway. nih.gov | Activation of MAPK signaling, which could influence cell fate. |
| Akt | Promotes survival and inhibits apoptosis. | p75NTR signaling can influence Akt activation. frontiersin.org | Modulation of the PI3K/Akt survival pathway. |
While the direct experimental evidence for NSC49652's impact on tumorsphere formation and specific self-renewal pathways remains to be fully elucidated, its mechanism of action through the p75NTR receptor strongly suggests a potential role in disrupting the cancer stem cell phenotype. Further research is warranted to directly assess these effects and to explore the therapeutic utility of NSC49652 in targeting the resilient and tumorigenic population of cancer stem cells.
Preclinical Efficacy Assessment of Nsc49652 in Disease Models
In Vitro Characterization in Oncological Cell Lines
In vitro studies have assessed the activity of NSC49652 in different cancer cell lines, revealing its impact on cell viability and tumorigenic properties.
Studies in Melanoma Cellular Models
Research indicates that NSC49652 induces apoptosis and affects the viability of melanoma cells. medchemexpress.commedchemexpress.comhoelzel-biotech.com This compound triggers apoptotic cell death in melanoma cells in a manner dependent on p75NTR and JNK activity. biorxiv.orgtargetmol.com The observation that several neural crest-derived cancers, such as melanoma, express high levels of p75NTR supports the rationale for targeting this receptor in these malignancies. researchgate.net
Studies in Medulloblastoma Cell Lines, Specifically Sonic Hedgehog Subgroup
Investigations in Sonic Hedgehog (SHH) medulloblastoma cell lines have demonstrated that NSC49652 significantly reduces tumorigenic properties in vitro. umanitoba.ca In studies using two distinct SHH medulloblastoma cell lines, treatment with NSC49652 resulted in notable decreases across several key indicators of malignancy. umanitoba.ca These included reductions in tumorsphere size, tumorsphere number, cell migration, and cell viability. umanitoba.ca The decrease in tumorsphere number specifically suggests a diminished self-renewal capacity of the cancer stem cells within these models. umanitoba.ca
Investigation in Neuronal Cell Models of Programmed Cell Death
NSC49652 has been shown to trigger apoptotic cell death in neurons. biorxiv.orgtargetmol.com This effect is dependent on the presence and activity of p75NTR and the JNK signaling pathway. biorxiv.orgtargetmol.com The p75NTR is known to signal programmed cell death during nervous system development and in response to neural trauma and disease in adulthood. nih.govuq.edu.au Studies have explored the molecular pathways by which p75NTR mediates neuronal death, including involvement of G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels and subsequent potassium efflux. uq.edu.au NSC49652's ability to induce apoptosis via p75NTR and JNK in neuronal models aligns with the known death-promoting functions of this receptor in certain contexts. biorxiv.orgtargetmol.comnih.gov
In Vivo Translational Research in Animal Models
Preclinical efficacy has also been evaluated in in vivo animal models to assess the potential of NSC49652 to inhibit tumor growth.
Melanoma Xenograft Studies
Studies utilizing melanoma xenograft models in mice have provided evidence for the in vivo activity of NSC49652. probechem.combiorxiv.orgtargetmol.com
In a melanoma mouse model, NSC49652 has been shown to inhibit tumor growth. biorxiv.orgtargetmol.com Specifically, NSC49652 reduces tumor growth and improves survival in human melanoma xenograft models. probechem.com These findings from in vivo melanoma xenograft studies support the potential of NSC49652 as a compound capable of inhibiting primary tumor development in this cancer type. probechem.combiorxiv.orgtargetmol.com
Table 1: Summary of In Vitro Findings of NSC49652
| Cell Model Type | Key Findings |
| Melanoma Cellular Models | Induces apoptosis, affects viability, dependent on p75NTR and JNK activity. medchemexpress.commedchemexpress.combiorxiv.orghoelzel-biotech.comtargetmol.com |
| SHH Medulloblastoma Cell Lines | Reduces tumorsphere size and number, decreases cell migration and viability. umanitoba.ca |
| Neuronal Cell Models | Triggers apoptotic cell death, dependent on p75NTR and JNK activity. biorxiv.orgtargetmol.com |
Table 2: Summary of In Vivo Findings of NSC49652 in Melanoma Xenografts
| Animal Model Type | Study Focus | Key Findings |
| Melanoma Mouse Model | Inhibition of Tumor Growth | Inhibits tumor growth. biorxiv.orgtargetmol.com |
| Human Melanoma Xenograft Model | Reduction of Tumor Growth & Survival | Reduces tumor growth, improves survival. probechem.com |
Suppression of Metastatic Progression and Organ Colonization
Preclinical studies have assessed the ability of NSC49652 and related compounds to suppress metastatic progression, particularly in melanoma models. NSC49652 functions as an agonist of the p75 neurotrophin receptor (p75NTR), a receptor expressed in various cell types, including melanoma cells medchemexpress.com. Activation of p75NTR by NSC49652 has been shown to induce apoptotic cell death in melanoma cells medchemexpress.comnus.edu.sgnus.edu.sgbiorxiv.orgcarlosibanezlab.seresearchgate.netmedchemexpress.com.
Research indicates that NSC49652 interacts directly with the transmembrane domain of p75NTR, leading to conformational changes and activation of the receptor in mammalian cells biorxiv.org. This interaction triggers apoptotic cell death that is dependent on p75NTR and JNK activity in melanoma cells biorxiv.org. Studies have demonstrated that NSC49652 can inhibit tumor growth in melanoma mouse models biorxiv.org.
Further investigations with a more potent derivative, Np75-4A22, have provided insights into the suppression of metastatic dissemination. Preclinical studies using a highly metastatic melanoma xenograft model showed that administration of Np75-4A22 significantly inhibited the establishment of lung metastases biorxiv.org. This effect was consistent with in vitro studies demonstrating that Np75-4A22 effectively inhibited nerve growth factor (NGF)-mediated cell motility and chemotaxis of melanoma cells in a p75NTR-dependent manner biorxiv.org. The mechanism may involve antagonizing NGF-mediated recruitment of the actin-bundling protein fascin (B1174746) to p75NTR and its association with the actin cytoskeleton biorxiv.org. These findings suggest a role for p75NTR in the development of lung metastasis and highlight Np75-4A22 as a potential inhibitor in the systemic dissemination of melanoma biorxiv.org.
While specific quantitative data tables directly comparing the metastatic burden with and without NSC49652 treatment were not extensively detailed across the available summaries, the reported significant inhibition of metastasis by the derivative Np75-4A22 in a mouse model underscores the potential of targeting p75NTR with compounds like NSC49652 in suppressing metastatic progression biorxiv.org.
Medulloblastoma Preclinical Models
Based on the currently available search results, there is no specific information detailing the preclinical efficacy assessment of NSC49652 in medulloblastoma models. Research on medulloblastoma preclinical models focuses on various therapeutic strategies, including targeted therapies and immunotherapy, but a link to NSC49652 was not identified within the scope of this search biorxiv.orgoncotarget.commdpi.comcam.ac.ukresearchgate.net.
Exploration in Models of Neurodegenerative Conditions
The p75 neurotrophin receptor (p75NTR), the target of NSC49652, plays a complex role in the nervous system, including involvement in neuronal cell death and survival, which is relevant to neurodegenerative conditions researchgate.netresearchgate.netnih.gov. NSC49652 has been identified as a p75NTR agonist medchemexpress.commedchemexpress.com.
Studies have explored the effect of NSC49652 on neuronal cells. It has been shown to trigger apoptotic cell death that is dependent on p75NTR and JNK activity in neurons biorxiv.org. In primary cultures of mouse cerebellar granule neurons, NSC49652 affected the ability of p75NTR to induce apoptotic cell death in response to NGF, as assessed by the levels of activated caspase-3 and poly(ADP) ribose polymerase (PARP), markers of apoptosis researchgate.net.
Comprehensive Structure Activity Relationship Sar Analysis of Nsc49652 and Its Analogs
Identification of Critical p75NTR Transmembrane Domain Residues for NSC49652 Binding
Research into the interaction between NSC49652 and the p75NTR transmembrane domain has identified specific amino acid residues critical for binding and activity. Studies utilizing techniques such as the AraTM assay and mutational analysis have indicated that NSC49652 binds to residues including Ile252, Pro253, Val254, Cys256, and Ser257 within the p75NTR TMD (based on mouse numbering, corresponding to human Ile252, Pro253, Cys256, and Ser257). biorxiv.orgresearchgate.net Notably, a mutation of Pro253 has been shown to interfere with the activity of NSC49652. biorxiv.orgbiorxiv.org These findings suggest that these residues constitute key components of the binding pocket for NSC49652 within the p75NTR transmembrane domain.
Rational Design and Chemical Synthesis of NSC49652 Derivatives
To gain a deeper understanding of the structure-function relationships governing the interaction between NSC49652 and the p75NTR TMD, and with the aim of potentially improving activity, a series of NSC49652 derivatives have been rationally designed and synthesized. biorxiv.org As part of these efforts, a large number of derivatives, totaling 185, were synthesized and evaluated. biorxiv.org Initial series of analogs (Series 1 and 2) were generated to explore the preferred pharmacophore for optimal binding to the p75NTR TMD. biorxiv.org Chemical modifications were systematically introduced to probe the impact on activity. For instance, the removal of an amino linker present in NSC49652 in a set of six analogs resulted in a complete loss of activity, underscoring the critical importance of this functional group for TMD binding. biorxiv.org This amino group is hypothesized to participate in hydrogen bonding interactions with key amino acids within the TMD binding pocket, such as Ile252, thereby contributing significantly to binding activity. biorxiv.org Through this process of rational design and synthesis, more potent derivatives, such as Np75-4A22, have been identified. biorxiv.orgbiorxiv.org
Correlation of Chemical Modifications with p75NTR Binding Affinity and Functional Modulation
The systematic chemical modifications of NSC49652 have provided insights into the correlation between structural features and activity at the p75NTR transmembrane domain. The observation that the removal of the amino linker abolishes activity highlights this group's essential role in the interaction, likely through hydrogen bonding with residues like Ile252 in the TMD binding pocket. biorxiv.org The identification of derivatives with enhanced potency, such as Np75-4A22, directly demonstrates that specific structural alterations to the NSC49652 scaffold can lead to improved p75NTR binding affinity and/or functional modulation. biorxiv.orgbiorxiv.org While detailed quantitative binding affinity data for all synthesized analogs are not extensively reported in the available information, the functional outcomes, such as the ability to induce apoptosis or inhibit cellular processes, serve as indicators of the impact of chemical modifications on the interaction with p75NTR. The differential effects observed with mutations in critical binding residues, such as Pro253, further establish a link between specific structural elements of the receptor and the activity of NSC49652 and its analogs. biorxiv.orgbiorxiv.org
Comparative Pharmacological Characterization of NSC49652 Analogs
Comparative pharmacological characterization of NSC49652 and its analogs has focused on their ability to modulate p75NTR activity and downstream signaling pathways. NSC49652 itself has been shown to induce apoptosis and affect the viability of melanoma cells, with its apoptotic effect being dependent on p75NTR and JNK activity. biorxiv.orgmedchemexpress.comtargetmol.com Analogs have been developed with the goal of enhancing these pharmacological effects. For example, the derivative Np75-4A22 has been characterized as a more potent compound compared to NSC49652. biorxiv.orgbiorxiv.org Np75-4A22 has demonstrated the ability to block nerve growth factor (NGF)-mediated melanoma invasion at submicromolar concentrations. biorxiv.org Another analog, Div17E5, has also been studied and shown to interact with the p75NTR TMD, inducing conformational changes in the full-length receptor and triggering apoptosis in human melanoma cells in a p75NTR-dependent manner. biorxiv.org The activity of Div17E5, similar to NSC49652, is affected by mutation of the transmembrane residue Ile253, suggesting shared aspects of their interaction with the receptor. biorxiv.org These comparative studies highlight how structural modifications introduced during the design and synthesis of NSC49652 analogs can lead to compounds with altered potency and potentially distinct pharmacological profiles in modulating p75NTR-mediated cellular responses.
Advanced Experimental and Computational Methodologies Employed in Nsc49652 Research
High-Throughput Screening Platforms for Identifying Transmembrane Domain Modulators
High-throughput screening (HTS) plays a vital role in identifying small molecules, such as NSC49652, that can interact with and modulate the function of transmembrane domains. This approach allows for the rapid assessment of large libraries of compounds.
The AraTM Bacterial Transcription Factor System
The AraTM bacterial transcription factor system is an adapted screening assay used to identify compounds that interact directly with transmembrane domains and induce conformational changes. This system was utilized in a proof-of-principle study to identify NSC49652 from a library of small molecules based on its interaction with the p75NTR TMD. biorxiv.orgbiorxiv.org The assay assesses conformational changes and binding strength in interacting TMDs. biorxiv.org In this system, the p75NTR TMD cDNA is subcloned into an AraTM chimera plasmid and transformed into E. coli that allows uptake of various molecules. biorxiv.org A fusion protein consisting of a maltose (B56501) binding protein, the p75NTR TMD, and the AraC bacterial transcription factor is expressed. biorxiv.org TMD-mediated dimerization of AraC activates a GFP reporter, and compounds that affect TMD-TMD interactions alter the GFP readout. biorxiv.org NSC49652 was identified as a compound that interacted directly with the p75NTR TMD in this assay, showing an IC50 of 10 µM. probechem.com
Exploration of Alternative In Vitro and Cellular Screening Methodologies
Beyond the AraTM system, other in vitro and cellular screening methodologies are explored in the broader context of identifying transmembrane domain modulators and evaluating the effects of compounds like NSC49652. In vitro drug screening assays for melanoma, the context in which NSC49652's effects on p75NTR were studied, often evaluate the cytotoxic potential of new compounds on cancer cell lines and characterize their mechanisms of action. frontiersin.org These can include assessing apoptosis pathways, necrosis, and autophagy. frontiersin.org Cellular fluorescence measurements, such as those using Presto Blue® reagent, are employed to determine relative cell viability after treatment with compounds. biorxiv.org Wound healing assays are another cellular method used to assess cell motility and chemotaxis. biorxiv.org High-throughput cell-free screening of eukaryotic membrane protein expression in lipidic mimetics is also an emerging method for studying membrane proteins. nih.gov
Biophysical Approaches for Probing Receptor Conformational Dynamics
Biophysical techniques provide detailed insights into the conformational changes and interactions of receptors like p75NTR upon binding with molecules such as NSC49652.
Fluorescence Resonance Energy Transfer (FRET) Anisotropy Measurements
Fluorescence Resonance Energy Transfer (FRET) anisotropy measurements are used to study receptor oligomerization and conformational changes. Homo-FRET, estimated by a reduction in fluorescence anisotropy, is particularly useful for exploring oligomerization and detecting higher-order oligomers. nih.gov Real-time homo-FRET anisotropy studies have shown that the intracellular death domains of p75NTR are associated under basal conditions (high FRET, low anisotropy) and that ligand binding can induce transient separation (low FRET, high anisotropy), manifested as oscillations in anisotropy measurements. biorxiv.org COS cells expressing full-length, GFP-tagged rat p75NTR have been used to record changes in anisotropy levels over time after treatment with compounds. biorxiv.org NSC49652 has been shown to induce oscillations in real-time anisotropy, similar to those induced by endogenous p75NTR ligands, suggesting it induces conformational changes in the full-length receptor that propagate to intracellular death domains. biorxiv.org The binding of NSC49652 to the p75NTR TMD leads to anisotropy oscillations. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Protein-Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of proteins and their interactions with ligands at an atomic level. Solution-state NMR is used to study the structure of small proteins and is valuable for accessing interactions between macromolecules and ligands through techniques like chemical shift mapping. nih.gov NMR allows for the determination of dissociation constants and even the complete three-dimensional structure of protein-ligand complexes. nih.gov Specifically, solution NMR has been used to determine the structure of the p75NTR transmembrane domain in complex with NSC49652 (PDB entry 5ZGG). rcsb.org This experimental data, obtained using solution NMR, involved calculating 100 conformers and submitting 10 based on the lowest energy. rcsb.org NMR-based analysis of protein-ligand interactions can involve protein-observed and ligand-observed experiments. nih.gov Ligand-observed methods are not limited by protein molecular size and are highly applicable for analyzing protein-ligand interactions. nih.gov Techniques like transferred nuclear Overhauser effect spectroscopy, saturation transfer difference spectroscopy, and water-ligand interactions observed via gradient spectroscopy experiments are used to characterize protein-ligand complexes, including affinity measurements and structural determination. nih.gov
Computational Modeling and Simulation Techniques for Molecular Interactions
Computational modeling and simulation techniques are increasingly integrated into the study of molecular interactions, including those involving transmembrane domains and small molecules like NSC49652. These methods can complement experimental data by providing insights into binding modes, conformational changes, and the dynamics of protein-ligand complexes. While the search results specifically mention high-throughput simulations of dimer and trimer assembly of membranes in a general context related to understanding and drugging BCL-2, and the importance of in silico analyses like molecular docking in drug screening frontiersin.orguv.esnih.gov, direct detailed findings on the application of specific computational modeling and simulation techniques solely for NSC49652 interactions beyond what might be inferred from the NMR structure (PDB 5ZGG) were not extensively detailed in the provided snippets. However, computational approaches are broadly used to predict and analyze protein-ligand binding, assess binding affinities, and simulate molecular dynamics to understand the conformational landscape of proteins and how ligands influence it. edx.orgmdic.orgyoutube.com The integration of in silico analyses with in vitro and in vivo testing is considered essential for improving the discovery and development of new molecules. frontiersin.orgnih.gov
Molecular Docking for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, NSC49652) to another (the receptor, p75NTR) when bound to form a stable complex. This method helps in understanding the potential binding sites and interactions between the compound and the receptor. Studies investigating the interaction of NSC49652 with the transmembrane domain (TMD) of p75NTR have utilized molecular docking. For instance, research comparing the binding of NSC49652 and another compound, AraC, to the p75NTR TMD used molecular docking data to suggest that AraC potentially binds to a similar region as NSC49652. researchgate.netnih.gov This indicates that molecular docking has been instrumental in proposing how NSC49652 might interact with specific regions within the p75NTR transmembrane domain.
Molecular Dynamics Simulations for Conformational Trajectory Analysis
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior of molecular systems, such as protein-ligand complexes, and can reveal conformational changes induced by ligand binding. The NMR structure of the p75NTR transmembrane domain in complex with NSC49652, deposited in the Protein Data Bank (PDB entry 5zgg), utilized molecular dynamics as a refinement method. ebi.ac.ukpdbus.org This suggests that MD simulations were used in conjunction with experimental data (NMR) to refine and understand the structural ensemble of the p75NTR TMD bound to NSC49652, providing detailed information about the conformational trajectories and stability of the complex.
Genetic and Molecular Engineering Approaches
Genetic and molecular engineering techniques have been crucial in dissecting the role of p75NTR in the context of NSC49652 research and understanding the functional consequences of their interaction.
Utilization of p75NTR Gene Knockdown and Knockout Cellular/Animal Models
Gene knockdown and knockout models involve reducing or eliminating the expression of a specific gene, respectively. These models are invaluable for studying the necessity and function of the protein encoded by the gene. In the context of NSC49652 research, which targets p75NTR, cellular and animal models with altered p75NTR expression have been used to confirm the receptor's involvement in the observed effects. Studies have shown that NSC49652 triggers apoptotic cell death that is dependent on p75NTR. biorxiv.org Research using p75NTR knockout mice or cells with p75NTR knockdown has demonstrated that the effects of compounds targeting p75NTR, such as NSC49652 or related molecules, are abolished or significantly reduced in the absence of functional p75NTR. biorxiv.orgfrontiersin.orgeku.edufrontiersin.org These models are essential for establishing the specificity of NSC49652's action through p75NTR and for investigating the downstream signaling pathways activated by this interaction. For example, p75NTR knockout mice have been used to study the receptor's role in various biological processes, including neuronal development and craniofacial growth, providing a background for understanding the implications of targeting p75NTR with compounds like NSC49652. frontiersin.orgeku.edufrontiersin.orgnih.gov
Future Directions and Emerging Research Frontiers for Nsc49652
Comprehensive Elucidation of p75NTR Signaling Networks Modulated by NSC49652
Further research is needed to fully understand the intricate signaling networks downstream of p75NTR that are modulated by NSC49652. While it is known that NSC49652 targets the p75NTR TMD and induces apoptosis via the JNK pathway, the complete spectrum of intracellular events triggered by this interaction remains to be mapped. probechem.combiorxiv.org Understanding how NSC49652 influences the recruitment and activation of specific adaptor proteins that interact with the p75NTR intracellular domain, such as TRAF6 and RIP2, is crucial. nih.govresearchgate.net Given the pleiotropic nature of p75NTR signaling, which can lead to both pro-apoptotic and pro-survival outcomes depending on the cellular context and co-receptor interactions, a detailed analysis of how NSC49652 biases these pathways is warranted. nih.govmdpi.comresearchgate.net Research into how NSC49652 affects the balance between JNK activation (pro-apoptotic) and pathways like PI3K/AKT and Bcl-2 (pro-survival) would provide valuable insights into its mechanism of action. researchgate.net Additionally, investigating the impact of NSC49652 on p75NTR interactions with co-receptors such as Trk receptors, sortilin, and Nogo receptors could reveal how the compound influences the formation of specific signaling complexes and their downstream effects. nih.govmdpi.com
Investigation of NSC49652 in Combinatorial Therapeutic Research Strategies
The potential for using NSC49652 in combination with other therapeutic agents represents a significant area for future research. Given that NSC49652 induces apoptosis and inhibits tumor growth in melanoma models by targeting p75NTR probechem.combiorxiv.orgnih.gov, exploring its synergistic effects with existing cancer therapies is a logical next step. For instance, research could investigate combinations of NSC49652 with chemotherapy agents or targeted therapies currently used for melanoma or other cancers where p75NTR is implicated. openaccessjournals.comnih.govnih.gov Studies have shown that targeting DNA repair pathways with PARP inhibitors can synergize with MAPK inhibitors in melanoma, suggesting potential avenues for combinatorial approaches. nih.gov While not directly linked to NSC49652 in the search results, this highlights the broader strategy of combining targeted agents to enhance efficacy and overcome resistance. Exploring combinations of NSC49652 with agents that modulate other cell death pathways or inhibit key survival signals could lead to more effective treatment strategies. Research should aim to identify combinations that maximize anti-tumor activity while minimizing potential off-target effects.
Exploration of Novel Therapeutic Applications Beyond Current Disease Paradigms
While initial research on NSC49652 has focused on melanoma due to the high expression of p75NTR in this cancer nih.govresearchgate.netnus.edu.sgnus.edu.sg, the multifaceted roles of p75NTR suggest potential applications in other diseases. p75NTR is involved in various neurological and peripheral diseases, including neurodegenerative disorders and conditions involving tissue repair and fibrosis. nih.gov For example, p75NTR plays a role in Alzheimer's disease pathogenesis and neurotoxicity induced by amyloid-β. nih.govmdpi.com It is also implicated in scar formation in the liver and brain, and in regulating neuronal survival and apoptosis in conditions like Parkinson's disease. nih.govresearchgate.net Furthermore, p75NTR is expressed in Sonic Hedgehog (SHH) medulloblastoma, where NSC49652 has shown promise in reducing tumorigenic properties in vitro and decreasing tumor volume in vivo. umanitoba.ca Future research should explore the therapeutic potential of NSC49652 in these and other conditions where modulating p75NTR activity could be beneficial. This could involve investigating its effects on neuronal survival, axonal regeneration, inflammation, and fibrotic processes in relevant preclinical models.
Development of Advanced Preclinical Research Models for NSC49652 Efficacy and Mechanism Studies
To fully assess the therapeutic potential of NSC49652 and understand its mechanisms in complex biological systems, the development and utilization of advanced preclinical research models are essential. While studies have used melanoma mouse models to demonstrate NSC49652's ability to inhibit tumor growth probechem.combiorxiv.orgnih.gov, more sophisticated models are needed. This includes patient-derived xenograft (PDX) models that better reflect the heterogeneity of human cancers, as well as genetically engineered mouse models that allow for the study of NSC49652 in a more physiologically relevant context. For exploring neurological applications, models of neurodegenerative diseases and neural injury that exhibit p75NTR involvement would be crucial. nih.gov Furthermore, the development of in vitro systems that mimic the cellular microenvironment and incorporate relevant co-cultures (e.g., cancer cells with stromal cells or immune cells) would provide valuable insights into how NSC49652 interacts with the tumor microenvironment. Utilizing advanced imaging techniques and molecular profiling methods in these models will be critical for comprehensively evaluating NSC49652's efficacy, pharmacodynamics, and impact on specific signaling pathways and cell populations.
Compound Information
| Compound Name | PubChem CID |
| NSC49652 | 90856381 |
| p75NTR | 17111 |
| JNK | 5608 |
| TRAF6 | 10184 |
| RIP2 | 8767 |
| PI3K | 5288111 |
| AKT | 65443 |
| Bcl-2 | 596 |
| Trk receptors | - |
| Sortilin | 10751 |
| Nogo receptor | 93914 |
| NGF | 16158831 |
| SHH | 5294 |
Note: PubChem CIDs for "Trk receptors" are not provided as it refers to a family of receptors.
Data Table Example (Illustrative based on search results, specific quantitative data for NSC49652's effect on different signaling components would require specific experimental data not fully detailed in the snippets):
While detailed quantitative data for NSC49652's precise modulation of every p75NTR downstream signaling component were not explicitly available in the search results, the findings indicate key pathways influenced by NSC49652 binding to p75NTR.
| Signaling Pathway/Protein | NSC49652 Effect (Indicated by research) | Related Outcome | Source |
| JNK pathway | Activation | Apoptotic cell death | probechem.combiorxiv.org |
| p75NTR | Induces conformational changes | Affects receptor activity | probechem.combiorxiv.org |
| Apoptosis | Induction | Cell death | medchemexpress.comprobechem.combiorxiv.org |
| Tumor Growth (Melanoma) | Inhibition | Reduced tumor size | probechem.combiorxiv.orgnih.gov |
| Cell Viability (Melanoma) | Affected | Reduced viability | medchemexpress.comumanitoba.ca |
| Cell Migration (Melanoma) | Reduction (implied by anti-metastatic effect) | Impaired migration | biorxiv.orgumanitoba.ca |
This table summarizes the reported effects of NSC49652 based on the provided search results, illustrating its impact on key signaling components and cellular outcomes. More detailed data would require specific experimental readouts from primary research.
Q & A
Q. What molecular mechanisms underlie NSC49652-induced apoptosis in melanoma cells, and how can they be experimentally validated?
NSC49652 activates the p75NTR receptor and phosphorylates the JNK pathway, leading to caspase-3 cleavage and apoptosis. To validate, use siRNA knockdown of p75NTR in melanoma cell lines (e.g., A375) and treat with NSC49652. Confirm pathway specificity with JNK inhibitors (e.g., SP600125) and measure apoptotic markers (cleaved PARP, caspase-3) via Western blot. Flow cytometry with Annexin V/PI staining quantifies apoptotic populations. Include untreated cells and inhibitor-only controls to isolate NSC49652-specific effects .
Q. Which in vitro assays are most reliable for quantifying NSC49652's apoptotic effects in neuronal cells?
Use ATP luminescence assays for viability and high-content imaging for morphological apoptosis markers (e.g., nuclear fragmentation). Combine with mitochondrial membrane potential assays (JC-1 dye) and cytochrome c release measurements via ELISA. Normalize data to baseline apoptosis rates in untreated controls. Ensure assay reproducibility by repeating experiments across three independent cell passages .
Q. How does NSC49652's efficacy vary between 2D cell cultures and 3D tumor spheroid models of melanoma?
In 3D spheroids, NSC49652 penetration and hypoxia may reduce efficacy compared to 2D monolayers. Test spheroids using concentrations 2–5× higher than 2D IC50 values. Monitor apoptosis via caspase-3/7 luminescence assays and correlate with spheroid size reduction over 72 hours. Include stromal co-cultures to assess tumor microenvironment impacts .
Q. What statistical methods are appropriate for analyzing dose-response data in NSC49652 studies?
Fit dose-response curves using nonlinear regression (four-parameter logistic model) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent effects, apply mixed-effects models. Report 95% confidence intervals and effect sizes to ensure clinical translatability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NSC49652's reported efficacy across murine melanoma models?
Discrepancies may stem from tumor implantation sites (subcutaneous vs. metastatic) or immune microenvironments. Perform comparative studies in syngeneic (e.g., B16-F10) and xenograft models with standardized dosing (10 mg/kg, 5×/week). Use RNA sequencing to identify model-specific resistance pathways (e.g., NF-κB upregulation) and validate via CRISPR knockout .
Q. What experimental designs address NSC49652's potential off-target effects in neuronal apoptosis studies?
Employ kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinase interactions. Use isogenic cell lines (wild-type vs. p75NTR-knockout) to isolate pathway-specific effects. For in vivo studies, include behavioral assays (e.g., open-field tests) to detect neurotoxicity unrelated to apoptosis .
Q. How can multi-omics data be integrated to elucidate NSC49652's mechanism in therapy-resistant melanoma?
Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and phosphoproteomics to map NSC49652-induced signaling networks. Use pathway enrichment tools (e.g., GSEA, STRING) to identify convergent nodes (e.g., JNK/MAPK crosstalk). Validate findings with targeted metabolomics of apoptotic intermediates (e.g., ceramide levels) .
Q. What strategies optimize NSC49652 delivery in vivo to enhance tumor bioavailability while minimizing systemic toxicity?
Test nanoparticle encapsulation (e.g., PLGA polymers) to improve solubility and tumor targeting. Compare pharmacokinetics (AUC, Cmax) and tissue distribution via LC-MS/MS in plasma, tumors, and organs. Use dual-luciferase reporters in tumors to quantify drug activation in real time .
Q. How should researchers design a phase II preclinical trial for NSC49652 to meet NIH rigor criteria?
Follow the ARRIVE 2.0 guidelines: pre-register protocols, randomize animals into treatment/control groups, and blind outcome assessments. Include power analysis (n ≥ 8/group) and predefine exclusion criteria. Use orthogonal endpoints (e.g., tumor volume, survival, histopathology) to confirm efficacy .
Q. What bioinformatics tools can reconcile NSC49652's transcriptomic and proteomic apoptosis signatures?
Apply weighted gene co-expression network analysis (WGCNA) to RNA-seq data and correlate modules with proteomic clusters. Use tools like iPathwayGuide to prioritize pathways with concordant mRNA-protein changes (e.g., JNK-mediated Bcl-2 suppression). Validate discordant nodes via qPCR and Western blot .
Methodological Guidance
Q. How to conduct a systematic review of NSC49652's apoptotic mechanisms while avoiding bias?
Search PubMed, Scopus, and Web of Science using terms like "NSC49652 AND (apoptosis OR melanoma)". Screen studies for p75NTR/JNK pathway data. Use PRISMA guidelines for inclusion/exclusion flowcharts. Assess bias with SYRCLE's risk-of-bias tool for animal studies. Perform meta-analysis if ≥3 studies report comparable endpoints (e.g., tumor growth inhibition) .
Q. What controls are essential when testing NSC49652 in combination with immune checkpoint inhibitors?
Include monotherapy arms for NSC49652 and the inhibitor (e.g., anti-PD-1), plus a combination group. Use isotype controls for antibodies and vehicle controls for solvents (e.g., DMSO). Monitor immune cell infiltration via flow cytometry (CD8+/CD4+ T cells) and cytokine profiling (IFN-γ, IL-2) .
Q. How to validate NSC49652's target engagement in vivo?
Use biotinylated NSC49652 analogs for pull-down assays in tumor lysates. Confirm binding via Western blot (p75NTR) and proximity ligation assays (PLA). For pharmacodynamic validation, measure JNK phosphorylation in tumor biopsies 6 hours post-dose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
